molecular formula C16H14N2OS2 B2458581 N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide CAS No. 790726-18-0

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide

Cat. No. B2458581
M. Wt: 314.42
InChI Key: RNZAMNSKXGQZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide involves the reaction of 2-(phenylsulfanyl)acetic acid with 2-mercaptobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(2-mercaptobenzothiazol-6-yl)-2-(phenylsulfanyl)acetamide. This intermediate is then treated with methyl iodide to form the final product, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide.

Starting Materials
2-(phenylsulfanyl)acetic acid, 2-mercaptobenzothiazole, N,N'-dicyclohexylcarbodiimide (DCC), methyl iodide

Reaction
Step 1: Dissolve 2-(phenylsulfanyl)acetic acid and 2-mercaptobenzothiazole in a suitable solvent such as dichloromethane., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate and purify the resulting intermediate N-(2-mercaptobenzothiazol-6-yl)-2-(phenylsulfanyl)acetamide by column chromatography., Step 5: Dissolve the purified intermediate in a suitable solvent such as acetone., Step 6: Add methyl iodide to the reaction mixture and stir for several hours at room temperature., Step 7: Concentrate the reaction mixture and purify the final product N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide by column chromatography.

Mechanism Of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response.

Biochemical And Physiological Effects

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to have antioxidant and antimicrobial properties.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low cost compared to other compounds with similar properties. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent and to explore its mechanism of action. Another direction is to study its potential as a corrosion inhibitor in different types of materials. Additionally, more research is needed to fully understand its antimicrobial and antioxidant properties and to explore its potential applications in these fields.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent. In the field of material science, it has been studied for its potential as a corrosion inhibitor. In the field of environmental science, it has been studied for its potential as a water treatment agent.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-17-14-8-7-12(9-15(14)21-11)18-16(19)10-20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZAMNSKXGQZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329074
Record name N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide

CAS RN

790726-18-0
Record name N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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